molecular formula C5H3ClF2N2 B14036840 5-Chloro-2-(difluoromethyl)pyrimidine

5-Chloro-2-(difluoromethyl)pyrimidine

Cat. No.: B14036840
M. Wt: 164.54 g/mol
InChI Key: GITOOSOAXZOQHN-UHFFFAOYSA-N
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Description

5-Chloro-2-(difluoromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(difluoromethyl)pyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the use of 2-chloro-5-(difluoromethyl)pyrimidine as a starting material . The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride or fluorine gas.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process is optimized to minimize the formation of by-products and to ensure the safety and efficiency of the production line.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(difluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

5-Chloro-2-(difluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(difluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to act as mitochondrial complex I electron transport inhibitors, disrupting the electron transport chain and leading to cellular dysfunction . This mechanism is particularly relevant in the context of its antifungal and antibacterial activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(difluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and difluoromethyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C5H3ClF2N2

Molecular Weight

164.54 g/mol

IUPAC Name

5-chloro-2-(difluoromethyl)pyrimidine

InChI

InChI=1S/C5H3ClF2N2/c6-3-1-9-5(4(7)8)10-2-3/h1-2,4H

InChI Key

GITOOSOAXZOQHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C(F)F)Cl

Origin of Product

United States

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